molecular formula C13H12N4 B188598 1-[(Phenylamino)methyl]benzotriazole CAS No. 62001-29-0

1-[(Phenylamino)methyl]benzotriazole

Cat. No.: B188598
CAS No.: 62001-29-0
M. Wt: 224.26 g/mol
InChI Key: XEZLZOGOVRJQMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(Phenylamino)methyl]benzotriazole typically involves the reaction of benzotriazole with an appropriate phenylamino precursor. One common method includes the use of 1H-benzotriazole and phenylamine under specific reaction conditions to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of this compound .

Chemical Reactions Analysis

1-[(Phenylamino)methyl]benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZLZOGOVRJQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341064
Record name 1-[(Phenylamino)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62001-29-0
Record name 1-[(Phenylamino)methyl]benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylbenzotriazolemethanamine, mixture of Bt1 and Bt2 isomers
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Q & A

Q1: What is the significance of 1-[(Phenylamino)methyl]benzotriazole in organic synthesis?

A1: While the abstract doesn't explicitly mention this compound, it highlights a novel synthesis of quinolinium salts and dihydroquinolines using "N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives." [] It's plausible that this compound, belonging to this derivative class, serves as a crucial intermediate in this synthesis. The benzotriazole moiety likely acts as a leaving group, facilitating the formation of the quinolinium or dihydroquinoline ring systems. This method offers a new route to these valuable heterocycles, which are important building blocks in medicinal chemistry and materials science.

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